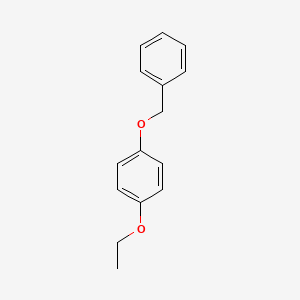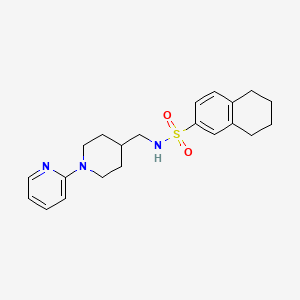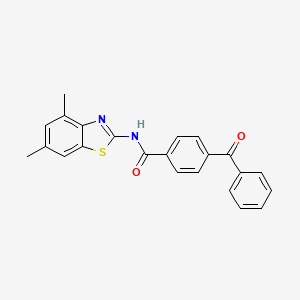
3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one is an organic molecule with potential applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. This compound integrates quinazoline, a bicyclic compound, with a thiazepane ring, making it unique and intriguing for researchers due to its complex structure and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis may begin with commercially available quinazolin-4-one.
Key Reactions
Condensation: : This involves the formation of the 2-oxoethyl linkage by reacting the resulting intermediate with suitable reagents under controlled temperature and pressure conditions.
Reaction Conditions: : Typical conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and other reagents that facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial methods for the large-scale production of this particular compound may not be well-documented, industrial synthesis would likely involve optimized versions of the lab-scale reactions with emphasis on yield, purity, and cost-efficiency. This might include continuous flow reactors, enhanced catalytic processes, and streamlined purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form corresponding sulfoxide or sulfone derivatives.
Reduction: : Can be reduced at various functional groups, potentially forming alcohols or amines.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at activated positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Typical nucleophiles include halides, alkoxides, and amines, often under basic conditions.
Major Products
Oxidation Products: : Sulfoxide or sulfone derivatives.
Reduction Products: : Alcohols or amines, depending on the reduction site.
Substitution Products: : Varied depending on the nucleophile used, leading to a diverse array of functionalized derivatives.
Scientific Research Applications
Chemistry: : Utilized as a starting material or intermediate in synthetic organic chemistry.
Biology: : Investigated for its bioactivity, potentially serving as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for therapeutic uses, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : May interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Could inhibit or activate biochemical pathways through binding to active sites or altering conformations of biomolecules.
Comparison with Similar Compounds
Similar compounds include:
Quinazolinones: : Compounds like 4-quinazolinone derivatives, which have varied pharmacological activities.
Thiazepanes: : Other 1,4-thiazepane-containing molecules that show bioactivity in different biological assays.
Uniqueness
The integration of a quinazolinone framework with a thiazepane ring and o-tolyl group is relatively rare, enhancing its potential for unique bioactivity and synthetic utility.
Properties
IUPAC Name |
3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-6-2-3-7-17(16)20-10-11-24(12-13-28-20)21(26)14-25-15-23-19-9-5-4-8-18(19)22(25)27/h2-9,15,20H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYGANDJBBPPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)

![6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2737532.png)
![3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2737533.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2737534.png)

![11-imino-N-(3-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2737536.png)
![4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2737538.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2737539.png)
![1-[4-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2737542.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2737543.png)


![N-(3-ethoxypropyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2737550.png)
